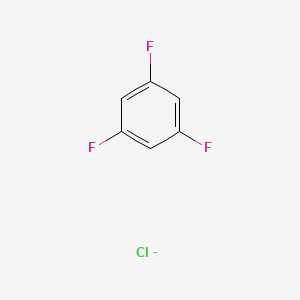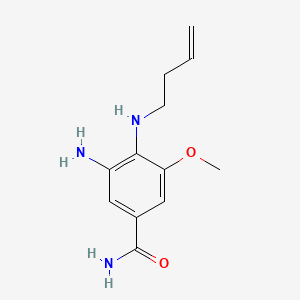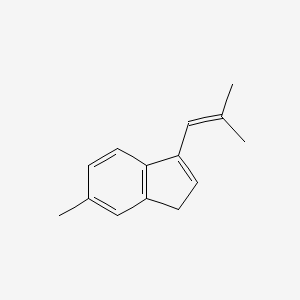
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the 6th position and a 2-methylprop-1-en-1-yl group at the 3rd position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another synthetic route involves the Diels-Alder reaction between 1,3-butadiene and 2-methyl-1,3-butadiene, followed by dehydrogenation to form the indene structure. This method requires high temperatures and the presence of a dehydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained through a combination of distillation and crystallization techniques.
化学反応の分析
Types of Reactions
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene, lacking the methyl and 2-methylprop-1-en-1-yl substituents.
1-Methylindene: Similar structure but with a methyl group at the 1st position.
2-Methylindene: Similar structure but with a methyl group at the 2nd position.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylprop-1-en-1-yl group at the 3rd position provides steric hindrance and electronic effects that differentiate it from other indene derivatives.
特性
CAS番号 |
819871-72-2 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
6-methyl-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16/c1-10(2)8-12-5-6-13-9-11(3)4-7-14(12)13/h4-5,7-9H,6H2,1-3H3 |
InChIキー |
WDHJNJFNUOHGLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC2)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


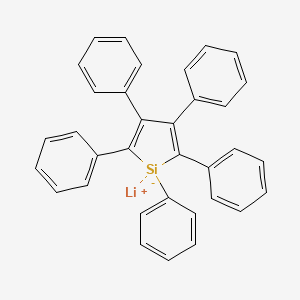
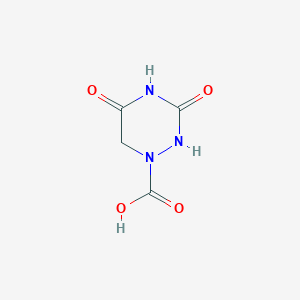
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
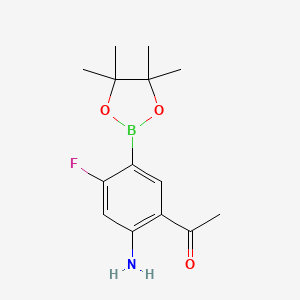
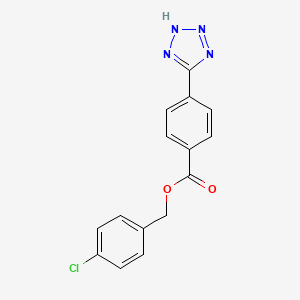
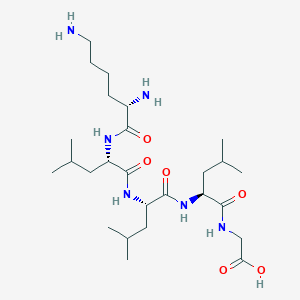
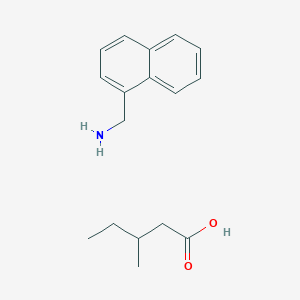
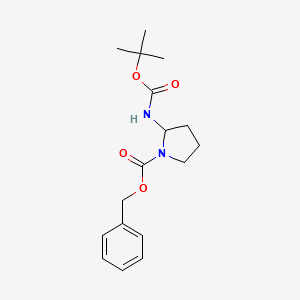
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
